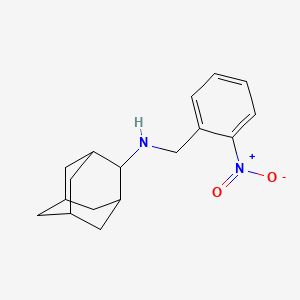![molecular formula C12H15ClN2O2 B5748169 N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
N-[3-(acetylamino)-4-chlorophenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-4-chlorophenyl]butanamide is a chemical compound that is commonly known as ACBC. It is a synthetic compound that has been widely used in scientific research in recent years. ACBC is a member of the family of compounds known as benzamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of ACBC is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, ACBC reduces inflammation and pain.
Biochemical and Physiological Effects:
ACBC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ACBC has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, ACBC has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the main advantages of using ACBC in lab experiments is its diverse biological activities. ACBC has been found to have anti-inflammatory, analgesic, antipyretic, and antioxidant properties, making it a useful compound for studying a variety of biological processes. Another advantage of using ACBC is its relatively low toxicity, which makes it a safer compound to use in lab experiments compared to other compounds.
One of the limitations of using ACBC in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve ACBC in aqueous solutions, which can limit its use in certain experiments. Another limitation of using ACBC is its relatively high cost compared to other compounds.
将来の方向性
There are a number of future directions for research on ACBC. One area of research is the development of new synthesis methods for ACBC that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of ACBC. Further research is needed to fully understand how ACBC works at the molecular level.
Another area of research is the development of new applications for ACBC. For example, ACBC could be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. ACBC could also be used in the development of new anticancer drugs.
Conclusion:
In conclusion, ACBC is a synthetic compound that has been widely used in scientific research in recent years. It has diverse biological activities and has been found to have anti-inflammatory, analgesic, antipyretic, antioxidant, and anticancer properties. ACBC has a number of advantages and limitations for use in lab experiments. There are a number of future directions for research on ACBC, including the development of new synthesis methods, investigation of the mechanism of action, and the development of new applications.
合成法
ACBC can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with butylamine to form 4-chloro-3-nitrobenzylbutylamine. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-aminobenzylbutylamine. Finally, this compound is acetylated using acetic anhydride to form ACBC.
科学的研究の応用
ACBC has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. ACBC has also been shown to have antioxidant properties and to be effective in treating neurodegenerative diseases such as Alzheimer's disease. In addition, ACBC has been found to have anticancer properties and to be effective in treating various types of cancer.
特性
IUPAC Name |
N-(3-acetamido-4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-4-12(17)15-9-5-6-10(13)11(7-9)14-8(2)16/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKKZKORILYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)

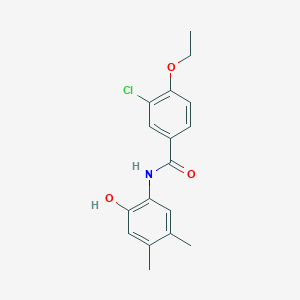

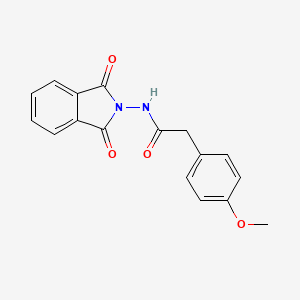
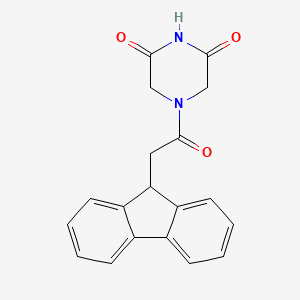
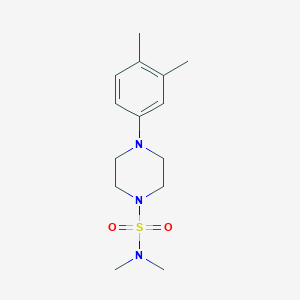
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
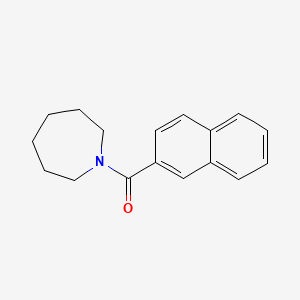
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)

